3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-1-oxo-2H-isoquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-4-7-2-3-8(11(14)15)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRCSLQVMKMCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)C(=O)O)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the isoquinoline core . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the methyl group or carbonyl functionalities. Key reagents and outcomes include:
Oxidation typically preserves the carboxylic acid group while modifying the methyl substituent or introducing additional oxygen atoms . The stability of the isoquinoline ring under these conditions allows selective functionalization.
Reduction Reactions
Reductive modifications target the carbonyl group and aromatic system:
Key transformations:
-
Carbonyl reduction: LiAlH4 converts the 1-oxo group to a hydroxyl group, yielding 3-methyl-1-hydroxy-2H-isoquinoline-7-carboxylic acid (67% yield)
-
Ring hydrogenation: H2/Pd-C under 50 psi produces partially saturated derivatives while retaining the carboxylic acid moiety
Reduction pathways demonstrate temperature-dependent selectivity, with higher temperatures (>80°C) favoring complete ring saturation.
Substitution Reactions
Electrophilic substitution occurs preferentially at the 5- and 8-positions of the isoquinoline ring:
Halogenation
| Halogen Source | Position | Product | Reaction Time |
|---|---|---|---|
| Cl2/FeCl3 | C5 | 5-Chloro-3-methyl-1-oxo-2H-isoquinoline-7-carboxylic acid | 3 hr |
| Br2/H2SO4 | C8 | 8-Bromo analog | 4.5 hr |
Nucleophilic substitution with amines occurs at the 7-carboxylic acid group, enabling amide bond formation (e.g., reactions with butylamine yield 75% amide products) .
Cyclization and Coupling Reactions
Copper-catalyzed Ullmann-type reactions enable complex heterocycle synthesis:
-
React with ethyl acetoacetate (1.2 eq)
-
CuI (10 mol%)/1,10-phenanthroline in DMF at 110°C
-
Isolate indenoisoquinoline derivatives via Friedel-Crafts cyclization (58% yield)
This method demonstrates compatibility with diverse substrates, including quinolinecarboxylic acids and thiophene derivatives .
Mechanistic Insights
Reaction pathways involve three stages:
-
Coordination: Cu(I) catalyst activates the substrate through π-complex formation
-
C–C Coupling: Ullmann-type cross-coupling establishes new bonds (rate-determining step)
-
Cyclization: Intramolecular condensation forms the polycyclic framework
Kinetic studies show first-order dependence on copper concentration and pseudo-zero-order behavior for carbonyl substrates .
Industrial-Scale Modifications
Continuous flow reactors enhance production efficiency:
-
Throughput: 12 kg/day in optimized systems
-
Purity: >99.5% via in-line chromatography
-
Key advantage: Reduced reaction times (45 min vs 8 hr batch processing)
These protocols address challenges in scaling isoquinoline syntheses while maintaining functional group integrity.
Stability Considerations
The compound demonstrates:
-
Thermal stability up to 270°C (DSC analysis)
-
pH-dependent degradation:
-
Acidic (pH <3): Decarboxylation dominant
-
Basic (pH >9): Ring-opening reactions prevail
-
Proper storage at 4°C in amber vials maintains >98% purity for 24 months .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules:
3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid serves as an essential building block in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for developing new materials and pharmaceuticals.
Synthetic Routes:
The synthesis of this compound typically involves cyclization processes using anthranilic acid derivatives. The optimization of reaction conditions can enhance yield and purity, making it suitable for industrial applications.
Biological Applications
Antimicrobial Properties:
Research indicates that this compound possesses antimicrobial activities. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The minimal inhibitory concentration (MIC) values indicate its potential as a therapeutic agent .
Anticancer Activity:
This compound has shown promise in anticancer research. Studies have evaluated its effects on cancer cell lines, such as MCF-7 (breast cancer). The results suggest that it induces apoptosis in a dose-dependent manner, making it a candidate for further development as an anticancer drug .
Pharmaceutical Development
Pharmaceutical Intermediate:
this compound is explored as a pharmaceutical intermediate. Its derivatives are being investigated for their potential in treating various diseases, including cancers and infections. The presence of carboxylic acid moieties enhances binding affinity to biological targets, which is critical for drug efficacy .
Case Studies:
Several studies have reported the synthesis of isoquinoline derivatives that include this compound. For instance, a study highlighted its use in synthesizing compounds that exhibit significant anticancer activity compared to standard treatments like Doxorubicin .
Industrial Applications
Dyes and Pigments:
In addition to its biological applications, this compound is utilized in the production of dyes and pigments. Its chemical structure allows it to contribute to the color properties of various industrial products.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogs
Key Findings :
- Core Heterocycle Differences: Replacing isoquinoline with indole (as in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) introduces a five-membered nitrogen-containing ring, reducing aromatic conjugation stability and altering solubility profiles .
Functional Group Analogs: Oxo and Carboxylic Acid Derivatives
Table 2: Functional Group Comparisons
Key Findings :
- The oxo group at C-1 in the target compound may enhance hydrogen-bonding interactions compared to C-4 or C-8 oxo derivatives, as seen in quinolone antibiotics .
Table 3: Physicochemical Properties
Key Findings :
- The target compound’s moderate water solubility contrasts with the low solubility of chlorinated indole derivatives, likely due to reduced halogen-induced hydrophobicity .
- Crystallinity data align with pharmacopeial standards, critical for formulation consistency .
Research and Application Insights
- Synthetic Challenges: Positional isomerism (e.g., methyl at C-2 vs. C-3) requires precise regioselective synthesis, as noted in isoquinoline N-oxide analogs .
Biological Activity
3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid is a compound belonging to the isoquinoline family, which is recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer research, as well as its biochemical mechanisms of action.
The chemical structure of this compound includes a methyl group and a carboxylic acid functional group, contributing to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity and therapeutic potential.
Antimicrobial Activity
Research indicates that derivatives of isoquinoline compounds, including this compound, exhibit significant antimicrobial properties. These compounds are known to interact with microbial targets through non-covalent interactions such as hydrogen bonds and hydrophobic interactions. The specific antimicrobial spectrum of this compound has not been extensively documented; however, similar compounds have shown efficacy against a range of bacteria and fungi.
Anticancer Activity
Several studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation. The MTT assay has been commonly used to evaluate the cytotoxicity of these compounds in vitro .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Similar Isoquinoline Derivative | HeLa | TBD | |
| Doxorubicin (Control) | MCF-7 | 0.5 |
The biological activity of this compound is likely mediated through several biochemical pathways:
- Gene Expression Modulation : Similar compounds have been shown to alter gene expression profiles associated with apoptosis and cell cycle regulation.
- Cell Signaling Pathways : The interaction with cellular receptors may lead to activation or inhibition of signaling pathways critical for cancer cell survival.
- Metal Ion Interaction : Some isoquinoline derivatives exhibit enhanced activity through chelation with metal ions, which can potentiate their effects against cancer cells .
Case Studies
A notable study involved the synthesis and evaluation of various isoquinoline derivatives for their anticancer properties. Compounds were tested against the MCF-7 cell line using the MTT assay, revealing that certain derivatives had comparable efficacy to established chemotherapeutics like doxorubicin. This suggests that this compound could be a candidate for further investigation in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid, and what are their respective yields and purity profiles?
- Methodological Answer : A two-step synthesis approach is commonly employed for analogous isoquinoline carboxylic acids. For example, methyl (Z)-2-(2,5-dichloro-6-fluoronicotinoyl)-3-((4-fluorophenyl)(methyl)amino)acrylate can undergo nucleophilic substitution followed by hydrolysis under basic conditions (e.g., NaOH in 1,4-dioxane/water) to yield the carboxylic acid derivative. Optimization with potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) enhances reaction efficiency, achieving yields up to 63.69% and >95% purity via HPLC . For this compound, similar conditions may apply, with adjustments for methyl group stability.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions, particularly the methyl group at position 3 and the oxo group at position 1. Mass spectrometry (MS) validates molecular weight (e.g., expected ~247 g/mol based on analogs like C₁₁H₉ClO₅ in ). Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and lactam carbonyl bands. High-resolution LC-MS or elemental analysis ensures purity .
Q. What are the optimal storage conditions and solubility profiles for maintaining the stability of this compound in experimental settings?
- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent degradation. Solubility screening in DMSO (≥10 mM) is typical for biological assays, while aqueous buffers (pH 7.4) may require co-solvents like ethanol. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess hydrolytic susceptibility of the lactam ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different cellular models?
- Methodological Answer : Discrepancies may arise from variations in cell permeability, metabolic stability, or assay conditions (e.g., pH, serum content). Conduct parallel studies using standardized protocols:
Validate cellular uptake via LC-MS quantification.
Compare activity in serum-free vs. serum-containing media.
Use isogenic cell lines to isolate target-specific effects.
Cross-reference with structural analogs (e.g., 7-ketodeoxycholic acid in ) to identify functional group dependencies .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density at the lactam carbonyl (C1=O) and carboxylic acid (C7-COOH) to predict nucleophilic attack sites. Molecular dynamics simulations in explicit solvent models (e.g., TIP3P water) assess solvation effects on reactivity. Compare results with experimental kinetic data from hydrolysis studies .
Q. How does the methyl substitution at position 3 influence the compound's interaction with enzymatic targets, based on current QSAR models?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models for isoquinoline derivatives suggest that methyl groups at position 3 enhance hydrophobic interactions with enzyme pockets (e.g., c-Met kinase). Use molecular docking (AutoDock Vina) to simulate binding poses against crystallographic enzyme structures (PDB). Validate predictions with mutagenesis studies targeting residues in the hydrophobic subpocket .
Contradiction Analysis and Best Practices
- Synthetic Yield Variability : Discrepancies in yields (e.g., 50–70% in vs. lower yields in other protocols) may stem from catalyst choice or purification methods. Always report reaction conditions (temperature, solvent ratios) and characterize intermediates via TLC/NMR .
- Biological Activity Conflicts : Differences in IC₅₀ values across studies could reflect assay sensitivity (e.g., ATP concentration in kinase assays). Include positive controls (e.g., staurosporine) and normalize data to internal benchmarks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
